2-(4-Fluoronaphthalen-1-yl)pentan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

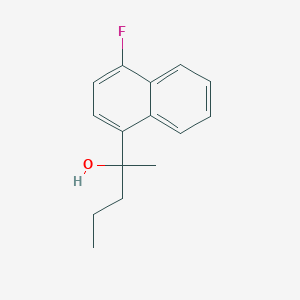

2-(4-Fluoronaphthalen-1-yl)pentan-2-ol is an organic compound that features a naphthalene ring substituted with a fluorine atom and a pentanol group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoronaphthalen-1-yl)pentan-2-ol typically involves the reaction of 4-fluoro-1-naphthaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

化学反应分析

Types of Reactions

2-(4-Fluoronaphthalen-1-yl)pentan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: The major products include 2-(4-Fluoro-1-naphthyl)-2-pentanone or 2-(4-Fluoro-1-naphthyl)pentanal.

Reduction: The major products include this compound or 2-(4-Fluoro-1-naphthyl)pentane.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

科学研究应用

Medicinal Chemistry

Pharmacological Potential

The presence of the fluorine atom in 2-(4-Fluoronaphthalen-1-yl)pentan-2-ol is believed to enhance its interaction with biological targets, which may lead to the development of novel therapeutic agents. Compounds with similar structural motifs have been investigated for their ability to modulate various biological pathways, including those associated with cancer and neurological disorders.

Case Studies

- Anticancer Activity : Research has indicated that fluorinated compounds can exhibit enhanced anticancer properties. For example, studies on structurally related compounds have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Neuropharmacology : Some derivatives of naphthalene-based compounds have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating conditions like depression or anxiety.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for the modification of polymer characteristics, making it suitable for advanced material applications.

Nanotechnology

This compound's lipophilic nature may facilitate its use in nanocarrier systems for drug delivery. By modifying nanoparticles with this compound, researchers can improve the solubility and bioavailability of hydrophobic drugs.

Analytical Chemistry

Gas Chromatography Applications

The unique properties of this compound make it suitable for use as a standard in gas chromatography (GC) analyses. Its distinct spectral characteristics can assist in the identification and quantification of similar compounds in complex mixtures.

作用机制

The mechanism of action of 2-(4-Fluoronaphthalen-1-yl)pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the naphthalene ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

相似化合物的比较

Similar Compounds

- 2-(4-Fluoro-1-naphthyl)-2-butanol

- 2-(4-Fluoro-1-naphthyl)-2-propanol

- 2-(4-Fluoro-1-naphthyl)ethanol

Uniqueness

2-(4-Fluoronaphthalen-1-yl)pentan-2-ol is unique due to its specific combination of a naphthalene ring, a fluorine atom, and a pentanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

2-(4-Fluoronaphthalen-1-yl)pentan-2-ol is a synthetic compound characterized by its unique structure, which includes a pentan-2-ol backbone substituted with a 4-fluoronaphthyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its lipophilicity and receptor interactions.

- Molecular Formula : C13H15F

- Molecular Weight : Approximately 218.27 g/mol

The presence of the fluorine atom in the naphthalene ring enhances the compound's lipophilicity, which may influence its biological activity. Lipophilic compounds often exhibit enhanced membrane permeability, potentially leading to increased bioavailability and interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions with various receptors and its potential therapeutic applications. Below are key areas of interest:

1. Receptor Binding Affinity

Research indicates that compounds with similar structures often exhibit varying affinities for receptors such as cannabinoid receptors (CB1 and CB2), serotonin receptors (5-HT), and others. The fluorine substitution may enhance binding affinity compared to non-fluorinated analogs.

2. Potential Therapeutic Applications

Due to its structural similarities to known psychoactive substances, this compound may have implications in treating conditions such as:

- Anxiety Disorders : Modulation of serotonin receptors may provide anxiolytic effects.

- Pain Management : Interaction with cannabinoid receptors could suggest analgesic properties.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(4-Fluoronaphthalen-1-yl)ethanol | Similar naphthalene structure with shorter chain | Potentially different biological activity due to ethanol substitution |

| 2-(3-Fluoronaphthalen-1-yl)pentan-2-ol | Fluorine at position 3 on naphthalene | May exhibit different receptor affinities |

| 1-(naphthalen-1-yl)ethanol | Naphthalene without fluorine | Lacks enhanced lipophilicity and receptor interaction potential |

Case Studies and Research Findings

Research on similar compounds has highlighted various pharmacological profiles:

- Psychoactive Effects : A study on synthetic cannabinoids indicated that structural modifications, such as fluorination, significantly altered receptor binding profiles and psychoactive effects .

- Toxicological Assessments : Investigations into the toxicodynamics of related compounds revealed varying degrees of toxicity and side effects, emphasizing the need for thorough assessments of new analogs .

- Clinical Implications : Reports suggest that compounds similar to this compound may be misused as legal substitutes for cannabis due to their psychoactive properties, necessitating further research into their safety and efficacy .

属性

IUPAC Name |

2-(4-fluoronaphthalen-1-yl)pentan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FO/c1-3-10-15(2,17)13-8-9-14(16)12-7-5-4-6-11(12)13/h4-9,17H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXACSAVNAQGQDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=C(C2=CC=CC=C21)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。